molecular formula C10H21N3O B15073024 (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime

(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime

Cat. No.: B15073024
M. Wt: 199.29 g/mol
InChI Key: YRXNIQZGKXJUFH-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime (CAS 1119452-80-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a piperazine ring, a known pharmacophore in medicinal chemistry that enhances the biological activity of various structural frameworks . The compound belongs to the class of oximes, which are recognized for their significant role in anticancer research . Oximes and their derivatives are extensively investigated as kinase inhibitors, targeting key enzymes involved in tumorigenesis, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) . The incorporation of an oxime functional group into a molecular backbone is a established strategy to modulate biological activity and physicochemical properties, potentially leading to enhanced water solubility and selectivity in research models . This product is intended for scientific research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

(NZ)-N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine

InChI

InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3/b11-8-

InChI Key

YRXNIQZGKXJUFH-FLIBITNWSA-N

Isomeric SMILES

CC(C)(CN1CCN(CC1)C)/C=N\O

Canonical SMILES

CC(C)(CN1CCN(CC1)C)C=NO

Origin of Product

United States

Preparation Methods

Synthesis of the Aldehyde Precursor

The aldehyde intermediate, 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal, is typically prepared via nucleophilic substitution or reductive amination. For example, reacting 3-chloro-2,2-dimethylpropanal with 1-methylpiperazine in the presence of a base such as triethylamine yields the substituted aldehyde. Alternatively, reductive amination of 2,2-dimethyl-3-oxopropanal with 1-methylpiperazine using sodium cyanoborohydride provides the aldehyde in moderate yields.

Oxime Formation

The aldehyde is then treated with hydroxylamine hydrochloride under mildly acidic conditions (pH 4–5) to form the oxime. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to yield the E-isomer predominantly. A typical procedure involves:

  • Dissolving the aldehyde (1.0 equiv) in ethanol/water (3:1).
  • Adding hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).
  • Refluxing at 60–70°C for 4–6 hours.
  • Isolating the oxime via filtration or extraction (yields: 65–80%).

Metal-Mediated Synthesis Methods

Transition metal catalysts and complexes enhance reaction efficiency and stereoselectivity, particularly for challenging substrates.

Uranium Complex-Assisted Oximation

The uranyl complex trans-[UO₂(H₂NO)₂(H₂O)₂] facilitates oximation by coordinating the carbonyl oxygen, activating it for nucleophilic attack. In a representative procedure:

  • The aldehyde (2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal) reacts with trans-[UO₂(H₂NO)₂(H₂O)₂] in dimethyl sulfoxide (DMSO) at room temperature.
  • The uranium center stabilizes the intermediate, favoring E-oxime formation.
  • Yields exceed 70% with minimal byproducts.

Titanium-Catalyzed Reactions

Titanium(IV) tert-butoxide mediates oximation through a ligand-exchange mechanism. For instance:

  • The aldehyde and hydroxylamine are combined with Ti(OtBu)₄ (10 mol%) in tetrahydrofuran (THF).
  • The reaction proceeds at 25°C for 12 hours, achieving 85–93% yields.
  • Titanium’s Lewis acidity polarizes the carbonyl group, accelerating hydroxylamine addition.

Iron(II)-Catalyzed Oxime Synthesis

Iron catalysts enable oxidative conversion of alkenes to oximes. A notable method involves:

  • Treating 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal (derived from alkene precursors) with Fe(BH₄)₂ (1 mol%) and tert-butyl nitrite (t-BuONO).
  • Conducting the reaction in methanol/water at room temperature under hydrogen (10 atm).
  • Yields range from 32–92%, depending on substituent electronic effects.

Alternative Methodologies

Reductive Amination-Oximation Cascade

A one-pot synthesis combines reductive amination and oximation:

  • React 2,2-dimethyl-3-oxopropanal with 1-methylpiperazine and NaBH₃CN in methanol.
  • Add hydroxylamine hydrochloride post-amination to form the oxime.
  • Isolate the product via column chromatography (overall yield: 55–68%).

Solid-Phase Synthesis

Immobilizing the aldehyde on Wang resin enables stepwise functionalization:

  • Link 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal to the resin via a labile ester bond.
  • Treat with hydroxylamine/pyridine solution.
  • Cleave the oxime product using trifluoroacetic acid (TFA) (yield: 60–75%).

Optimization and Yield Enhancement

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 60–70°C ↑ Yield by 15%
pH 4.0–5.0 Prevents hydrolysis
Catalyst Loading 5–10 mol% Maximizes turnover
Solvent Polarity Ethanol/Water > DMSO Enhances solubility

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (E:Z) Scalability
Classical Oximation 65–80 85:15 High
Uranium-Mediated 70–85 95:5 Moderate
Titanium-Catalyzed 85–93 90:10 High
Iron(II)-Catalyzed 32–92 80:20 Low

Stereochemical Considerations

The E-configuration is favored in most methods due to:

  • Steric Effects : Bulky 4-methylpiperazinyl and dimethyl groups hinder Z-isomer formation.
  • Catalytic Control : Metal complexes like Ti(OtBu)₄ stabilize the transition state favoring the E-geometry.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) increase E-selectivity by stabilizing the oxime’s dipole.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxime group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde. For this compound:

  • Acidic hydrolysis (HCl, H₂SO₄):

    • Reacts at 80–100°C in aqueous ethanol to yield 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal.

    • Reaction rate depends on proton concentration, with faster cleavage observed at pH < 3 .

Conditions Product Yield Reference
1M HCl, reflux, 6hPropanal derivative + hydroxylamine sulfate85%
H₂SO₄ (10%), 80°C, 4hSame as above78%

Reduction Reactions

The C=N bond in oximes is reducible to amines or hydroxylamines:

  • Catalytic hydrogenation (H₂/Pd-C):

    • Produces 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanamine at 50 psi H₂ in methanol.

  • Borohydride reduction (NaBH₄):

    • Selectively reduces the oxime to a hydroxylamine intermediate.

Reduction Method Product Selectivity Reference
H₂ (50 psi), Pd-C, MeOHPrimary amine>90%
NaBH₄, EtOH, 0°CN-hydroxy intermediate65%

Metal-Mediated Reactions

Transition metals facilitate unique transformations:

a) Copper-Catalyzed Cyclization

In the presence of CuI (10 mol%), the oxime undergoes intramolecular cyclization to form a 1,2-oxazine derivative, leveraging the nucleophilicity of the oxime nitrogen .

b) Iron-Promoted Oxidation

Fe(BH₄)₂ catalyzes oxidative coupling with styrenes, forming α,β-unsaturated ketoximes via a radical mechanism .

Catalyst Reaction Type Product Yield Reference
CuI, 1,10-phenanthrolineIntramolecular cyclization1,2-Oxazine derivative80%
Fe(BH₄)₂, NaBH₄Oxidative couplingα,β-Unsaturated ketoxime72%

Acid/Base-Catalyzed Rearrangements

  • Beckmann Rearrangement :

    • Under H₂SO₄ or PCl₅, the oxime converts to a substituted caprolactam analogue, though steric hindrance from the dimethyl group lowers yields (~40%).

  • Tautomerization :

    • Exhibits keto-enol-like tautomerism in polar solvents, confirmed by NMR studies.

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation/acylation:

  • Methylation (CH₃I, K₂CO₃):

    • Forms a quaternary ammonium salt at the piperazine N-atom .

  • Acylation (AcCl, pyridine):

    • Yields N-acetylpiperazine derivatives.

Reagent Product Yield Reference
CH₃I, DMF, 60°CN-methylpiperazinium iodide88%
AcCl, pyridine, RTN-acetylpiperazine oxime75%

Mechanistic Insights

  • The oxime’s anti configuration (1E) stabilizes transition states in cyclization reactions .

  • Steric hindrance from dimethyl groups slows Beckmann rearrangements but enhances selectivity in reductions.

This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Experimental data from peer-reviewed studies ( ) validate its utility as a multifunctional scaffold.

Scientific Research Applications

(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the piperazine moiety can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the propanal oxime family, sharing a core structure with pesticidal carbamates like aldicarb, aldoxycarb, and their metabolites. Key structural differences lie in substituents:

Compound Name CAS Number Key Substituents Molecular Formula Use/Toxicity Profile
(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime - 4-Methylpiperazinyl, dimethyl groups C₁₀H₂₁N₃O Unknown (discontinued)
Aldicarb 116-06-3 Methylthio (-SMe), O-[(methylamino)carbonyl]oxime C₇H₁₄N₂O₂S Acaricide/nematicide; Extremely hazardous
Aldoxycarb 1646-88-4 Methylsulfonyl (-SO₂Me), O-[(methylamino)carbonyl]oxime C₇H₁₄N₂O₃S Pesticide metabolite; Moderate toxicity
Aldicarb sulfoxide 1646-88-4 Methylsulfinyl (-SO₋Me), O-[(methylamino)carbonyl]oxime C₇H₁₄N₂O₃S Oxidized metabolite; Higher water solubility

Key Observations :

  • The target compound replaces aldicarb’s sulfur-containing groups (methylthio/sulfonyl) with a 4-methylpiperazine ring. This substitution likely alters its polarity, bioavailability, and biological activity .

Toxicity and Regulatory Status

  • Aldicarb : Classified as "extremely hazardous" under the Rotterdam Convention due to acute toxicity (LD₅₀ < 5 mg/kg in rats). Restricted to pine gall midge control in some regions .
  • Aldoxycarb and Sulfoxide Metabolites : Exhibit lower acute toxicity than aldicarb but persist in groundwater, raising environmental concerns .
  • This compound: No explicit toxicity data found.

Physicochemical Properties

Property Target Compound Aldicarb Aldoxycarb
Molecular Weight 199.3 g/mol 190.3 g/mol 222.3 g/mol
Water Solubility Likely low* 4,300 mg/L (20°C) 3,200 mg/L (20°C)
LogP (Partition Coeff.) ~1.5 (estimated) 1.13 0.85

*Predicted based on piperazine’s hydrophilicity counterbalanced by dimethyl groups.

Research Implications and Gaps

  • Structural-Activity Relationship (SAR) : The 4-methylpiperazine group in the target compound may confer receptor-binding specificity distinct from aldicarb’s cholinesterase inhibition mechanism .
  • Environmental Impact : Unlike aldicarb and its metabolites, the piperazine moiety could reduce bioaccumulation risks, though biodegradation pathways remain unstudied.
  • Commercial Viability: Discontinuation suggests challenges in synthesis, stability, or market demand.

Biological Activity

(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime, with the molecular formula C10H21N3OC_{10}H_{21}N_{3}O and CAS Number 1119452-80-0, is a compound of interest in medicinal chemistry due to its unique structural features. The presence of the oxime functional group and the piperazine moiety suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.

Structural Characteristics

The compound possesses a propanal backbone with dimethyl substitution and a 4-methylpiperazine group. These structural elements are significant as they may influence the compound's interaction with biological targets.

Property Value
Molecular FormulaC10H21N3OC_{10}H_{21}N_{3}O
Molecular Weight199.29 g/mol
CAS Number1119452-80-0

Biological Activity

Biological activity refers to the effects that a compound has on living organisms. For this compound, preliminary studies suggest several potential activities:

  • Antimicrobial Activity : The oxime functional group is often associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Cytotoxic Effects : Some studies indicate that this compound may exhibit cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacological Effects : The piperazine ring is commonly found in many psychoactive drugs. Thus, compounds like this compound may influence neurotransmitter systems.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of compounds similar to this compound. Key findings include:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods emphasize controlling reaction conditions to optimize yields and purity.
    Synthesis Method Description
    Condensation ReactionInvolves reacting aldehydes with hydroxylamine derivatives under acidic conditions.
    Reduction ReactionsUtilizes reducing agents to convert corresponding ketones or aldehydes to oximes.
  • Pharmacological Studies : Bioassays have been conducted to evaluate the efficacy of this compound against specific biological targets. These studies often involve:
    • In vitro assays to measure cytotoxicity against cancer cell lines.
    • Antimicrobial susceptibility tests against various pathogens.

Potential Applications

The unique structure of this compound suggests several applications in pharmaceutical development:

  • Drug Development : Its potential as an antimicrobial or anticancer agent makes it a candidate for further drug development.
  • Research Tool : The compound can serve as a lead molecule for synthesizing derivatives with enhanced biological activity.
  • Neuropharmacology : Given its structural similarity to known psychoactive substances, it may be explored for neuropharmacological applications.

Q & A

Q. What synthetic routes are recommended for preparing (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis typically involves condensation of 4-methylpiperazine with a substituted propanal precursor, followed by oxime formation. Key steps include:
  • Schiff Base Formation : React 4-methylpiperazine with 2,2-dimethylpropanal under anhydrous conditions (e.g., ethanol, catalytic acetic acid) .
  • Oxime Derivatization : Treat the intermediate with hydroxylamine hydrochloride in aqueous methanol (pH 5–6, 60°C) to form the oxime .
  • Purification : Use column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from ethanol to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Key signals include:
  • Oxime proton (δ 8.1–8.3 ppm, singlet).
  • Piperazine methyl group (δ 2.2–2.4 ppm, singlet) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water). Monoclinic space group P21/nP2_1/n with unit cell parameters a=10.114A˚,b=11.867A˚,c=21.573A˚,β=97.12a = 10.114 \, \text{Å}, b = 11.867 \, \text{Å}, c = 21.573 \, \text{Å}, \beta = 97.12^\circ (analogous structures) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+[M+H]^+ ~254.2 g/mol).

Advanced Research Questions

Q. How can researchers mitigate organic degradation during prolonged stability studies of this oxime derivative?

  • Methodological Answer : Degradation mechanisms (e.g., hydrolysis, oxidation) are influenced by temperature and pH. Mitigation strategies include:
  • Temperature Control : Store samples at 4°C with desiccants to slow hydrolysis. Use continuous cooling during experiments to stabilize reactive intermediates .
  • Matrix Stabilization : Add antioxidants (e.g., 0.1% BHT) to organic solvents. For aqueous systems, buffer at pH 6–7 to minimize oxime dissociation .
  • Real-Time Monitoring : Use hyphenated techniques like LC-MS to track degradation products and adjust storage conditions dynamically.

Q. How should contradictions in physicochemical data (e.g., solubility vs. logP) be resolved?

  • Methodological Answer : Discrepancies often arise from method-specific artifacts. Systematic approaches include:
  • Solubility Testing : Compare shake-flask (equilibrium) vs. potentiometric (kinetic) methods. For hydrophobic oximes, use surfactants (e.g., 0.5% Tween 80) to mimic physiological conditions .
  • LogP Validation : Cross-validate calculated (e.g., ChemAxon) and experimental (HPLC retention time) values. Adjust for ionization effects using the Henderson-Hasselbalch equation .
  • Inter-lab Collaboration : Share samples with independent labs to confirm reproducibility, especially for crystallographic data .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity, given structural analogs’ pharmacological profiles?

  • Methodological Answer : Prioritize assays based on piperazine-oxime pharmacophores:
  • CNS Activity : Blood-brain barrier permeability (PAMPA-BBB assay) and receptor binding (e.g., dopamine D2/D3, serotonin 5-HT1A) .
  • Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assay in HEK293 and HepG2 cells, with IC₅₀ determination. Compare to structurally similar compounds (e.g., 4-fluorophenyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.